molecular formula C12H16N2O7S B12395212 methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate

methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate

Cat. No.: B12395212
M. Wt: 332.33 g/mol
InChI Key: HLZXTFWTDIBXDF-DZNMIZDJSA-N
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Description

Methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a sulfanylidenepyrimidinyl group, and a dihydroxy oxolan moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrimidine derivative with a dihydroxy oxolan precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature regulation to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production while maintaining the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives of the original compound .

Scientific Research Applications

Methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate is unique due to its combination of a sulfanylidenepyrimidinyl group and a dihydroxy oxolan moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H16N2O7S

Molecular Weight

332.33 g/mol

IUPAC Name

methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate

InChI

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8?,9+,11-/m1/s1

InChI Key

HLZXTFWTDIBXDF-DZNMIZDJSA-N

Isomeric SMILES

COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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